molecular formula C23H24N4O3 B11210122 2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Cat. No.: B11210122
M. Wt: 404.5 g/mol
InChI Key: TWNJYCIPRZLHKQ-UHFFFAOYSA-N
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Description

2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol typically involves multistep organic synthesis. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring system.

    Substitution Reactions: Introduction of the methoxyphenyl and phenyl groups through substitution reactions.

    Attachment of the Ethoxyethanol Moiety: This step involves the reaction of the intermediate compound with ethoxyethanol under suitable conditions.

Reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. Examples of similar compounds include:

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C23H24N4O3/c1-29-19-9-7-18(8-10-19)27-15-20(17-5-3-2-4-6-17)21-22(25-16-26-23(21)27)24-11-13-30-14-12-28/h2-10,15-16,28H,11-14H2,1H3,(H,24,25,26)

InChI Key

TWNJYCIPRZLHKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOCCO)C4=CC=CC=C4

Origin of Product

United States

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